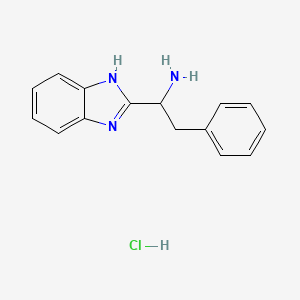
2-(1-メチルシクロブチル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclobutyl)acetic acid is an organic compound with the molecular formula C7H12O2 It is characterized by a cyclobutyl ring substituted with a methyl group and an acetic acid moiety
科学的研究の応用
2-(1-Methylcyclobutyl)acetic acid has several scientific research applications:
Diuretic and Uricosuric Properties: Research has shown that compounds similar to 2-(1-methylcyclobutyl)acetic acid can have potent diuretic and uricosuric properties, making them useful in treating conditions related to fluid retention or uric acid management.
Stabilization of Non-heme Non-oxo Iron (IV) Species: This compound can stabilize iron (III) complexes, which is significant in bioinorganic chemistry research.
Enhancement of Chemotherapy Cytotoxicity: Structurally related compounds have been studied for their potential to enhance the cytotoxicity of chemotherapy drugs, particularly in overcoming resistance in cancer therapy.
Development of Metal Ion Complexes: Research on derivatives containing acetic acid pendant arms focuses on developing metal ion complexes for medical applications, including MRI and other diagnostic and therapeutic procedures.
Synthesis of Gamma-Aminobutyric Acid Analogs: Efficient synthesis routes have been developed for enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analog of gamma-aminobutyric acid, which is vital for understanding and potentially treating neurological disorders.
Antibacterial and Anti-inflammatory Activities: Compounds structurally similar to 2-(1-methylcyclobutyl)acetic acid have been synthesized and evaluated for their antibacterial and anti-inflammatory activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylcyclobutyl)acetic acid typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Methylation: The cyclobutyl ring is then methylated using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of 2-(1-methylcyclobutyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-(1-Methylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the cyclobutyl ring are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), catalysts (Lewis acids).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
作用機序
The mechanism of action of 2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling, thereby exerting its effects on biological systems.
類似化合物との比較
Ethacrynic Acid: Known for its diuretic properties and ability to enhance chemotherapy cytotoxicity.
Gamma-Aminobutyric Acid Analogs: Used in neurological research for their role in modulating neurotransmission.
Cyclen and Cyclam Derivatives: Utilized in developing metal ion complexes for medical applications.
Uniqueness: 2-(1-Methylcyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to other acetic acid derivatives. Its ability to stabilize iron complexes and enhance chemotherapy cytotoxicity further distinguishes it from similar compounds.
特性
IUPAC Name |
2-(1-methylcyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQPNZCBUJAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2499022.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)



![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol](/img/structure/B2499037.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)



